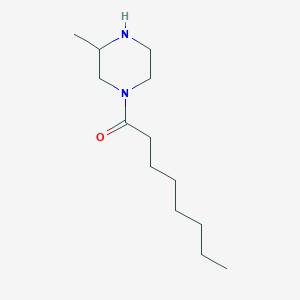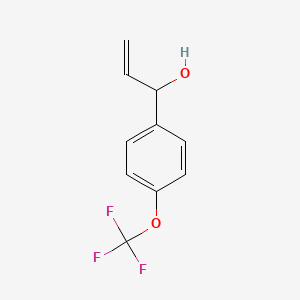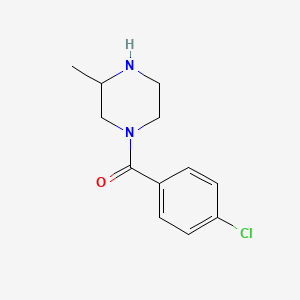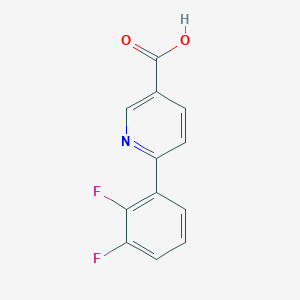
6-(3,5-Dichlorophenyl)picolinic acid, 95%
Overview
Description
6-(3,5-Dichlorophenyl)picolinic acid (6-DCPPA) is an organic compound with a molecular formula of C7H6Cl2NO2. It is a white, crystalline solid that is soluble in water, alcohols, and polar organic solvents. 6-DCPPA is a widely used reagent in organic synthesis and analytical chemistry, and is also used in a variety of scientific research applications, such as biochemical and physiological studies.
Scientific Research Applications
6-(3,5-Dichlorophenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, as an analytical reagent for the determination of trace metals, and as a fluorescent probe for the detection of enzymes. In addition, 6-(3,5-Dichlorophenyl)picolinic acid, 95% has been used as a tool to study the structure and function of proteins, as well as to study the mechanism of action of drugs.
Mechanism of Action
6-(3,5-Dichlorophenyl)picolinic acid, 95% is known to interact with proteins and enzymes, and this interaction is believed to be mediated by hydrogen bonding, electrostatic interactions, and hydrophobic interactions. These interactions can lead to changes in the structure and function of proteins, which can then lead to changes in the biochemical and physiological processes of a cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3,5-Dichlorophenyl)picolinic acid, 95% are largely unknown, as the compound has not been extensively studied. However, some studies have suggested that 6-(3,5-Dichlorophenyl)picolinic acid, 95% may be involved in the regulation of gene expression and cell signaling, as well as the regulation of cell proliferation and differentiation.
Advantages and Limitations for Lab Experiments
6-(3,5-Dichlorophenyl)picolinic acid, 95% is a useful reagent for laboratory experiments, as it is relatively inexpensive and can be easily synthesized. However, it is important to note that the compound is toxic and should be handled with caution. In addition, 6-(3,5-Dichlorophenyl)picolinic acid, 95% is not very soluble in water, which can limit its use in certain experiments.
Future Directions
The potential applications of 6-(3,5-Dichlorophenyl)picolinic acid, 95% are vast and far-reaching. In the future, it is likely that 6-(3,5-Dichlorophenyl)picolinic acid, 95% will be used in a variety of scientific research applications, such as drug design and development, protein engineering, and cell signaling studies. Additionally, 6-(3,5-Dichlorophenyl)picolinic acid, 95% may be used to study the structure and function of proteins and enzymes, as well as to study the biochemical and physiological effects of drugs. Finally, 6-(3,5-Dichlorophenyl)picolinic acid, 95% may be used to develop new methods for the synthesis of organic compounds.
properties
IUPAC Name |
6-(3,5-dichlorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-8-4-7(5-9(14)6-8)10-2-1-3-11(15-10)12(16)17/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUNWOQIZHCYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-Dichlorophenyl)picolinic acid | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Chloro-5-(propan-2-yl)phenyl]methanol](/img/structure/B6334778.png)

![1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6334790.png)





![2-(Acetoxymethyl)-3-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)phenylboronic acid pinacol ester](/img/structure/B6334840.png)




